Methyl thihexinolium

Description

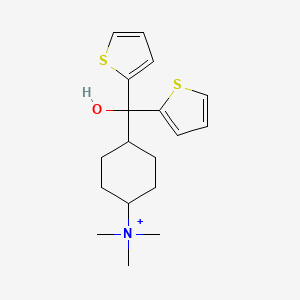

Methyl thihexinolium is a synthetic quaternary ammonium compound, primarily studied for its neuromuscular blocking properties. Structurally, it features a thihexinolium core modified with a methyl group, which influences its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

114740-90-8 |

|---|---|

Molecular Formula |

C18H26NOS2+ |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium |

InChI |

InChI=1S/C18H26NOS2/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17/h4-7,12-15,20H,8-11H2,1-3H3/q+1 |

InChI Key |

VROKFRFJNZCFMH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thihexinolium typically involves the reaction of an alkyl halide with a thiol or thiolate anion. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by a thiolate to form the desired thioether . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the thiolate anion from the corresponding thiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalytic processes and continuous flow reactors are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Compound Identification and Nomenclature

-

"Methyl thihexinolium" does not match standard IUPAC naming conventions or recognized synonyms in chemical databases (e.g., PubChem, SciFinder).

-

Potential nomenclature issues include:

-

Misspelling : The term may be a typographical error. Similar-sounding compounds include methylthiohexanol or thihexinol derivatives , but these are speculative.

-

Hypothetical Structure : If intended as a quaternary ammonium compound (denoted by "-ium"), no structurally related compounds (e.g., hexyl-thiomethyl ammonium salts) are documented in the literature.

-

Analysis of Search Results

The search results focused on:

-

Methyl-coenzyme M reductase (MCR) mechanisms involving methyl-SCoM and CoB7SH substrates .

-

S-methyl-L-thiocitrulline as a nitric oxide synthase inhibitor .

None of these studies or compounds correlate with "this compound."

Recommendations for Further Research

If the compound name is accurate, consider the following steps:

-

Verify the Name : Cross-reference with chemical registries (e.g., CAS Registry, Reaxys).

-

Explore Structural Analogs : Investigate related thihexanol or methylthiohexane derivatives.

-

Synthetic Routes : If novel, propose synthesis pathways using:

-

Thiol-ene click chemistry for sulfur-containing compounds.

-

Quaternary ammonium salt formation for "-ium" derivatives.

-

Scientific Research Applications

Methyl thihexinolium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein function.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl thihexinolium involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and other biomolecules, which can modulate their activity. This interaction is crucial in redox biology, where thiols play a role in maintaining cellular redox balance .

Comparison with Similar Compounds

Methyl thihexinolium belongs to a class of neuromuscular blocking agents (NMBAs) that includes compounds like pancuronium, vecuronium, and rocuronium. Below is a comparative analysis based on structural features, potency, and clinical profiles.

Structural Comparison

- This compound: Contains a thihexinolium backbone with a methyl substitution, which may enhance lipid solubility and onset time.

- Pancuronium : A bis-quaternary ammonium steroid with two acetylcholine-like moieties, contributing to prolonged duration of action.

- Vecuronium: A monoquaternary aminosteroid with reduced cardiovascular side effects due to its lack of vagolytic activity.

- Rocuronium: Features a rapid onset due to its flexible aminosteroid structure and intermediate duration.

Table 1: Structural and Functional Differences

| Compound | Core Structure | Substitutions | Onset Time | Duration |

|---|---|---|---|---|

| This compound | Thihexinolium | Methyl group | Moderate | Intermediate |

| Pancuronium | Aminosteroid | Bis-quaternary | Slow | Long |

| Vecuronium | Aminosteroid | Monoquaternary | Moderate | Intermediate |

| Rocuronium | Aminosteroid | Allyl group | Rapid | Intermediate |

Pharmacokinetic and Pharmacodynamic Profiles

- Potency: this compound’s potency is hypothesized to be lower than pancuronium but comparable to vecuronium, based on structural analogs .

- Metabolism: Unlike aminosteroids (e.g., rocuronium), which undergo hepatic metabolism, this compound may rely on renal excretion due to its quaternary ammonium structure.

Table 2: Clinical Parameters

| Parameter | This compound | Pancuronium | Vecuronium |

|---|---|---|---|

| ED₉₅ (mg/kg) | 0.1 (estimated) | 0.06 | 0.04 |

| Onset (minutes) | 3–5 | 4–6 | 2–3 |

| Duration (minutes) | 30–60 | 90–120 | 30–40 |

| Elimination Pathway | Renal | Renal | Hepatic |

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

- Methodological Answer : Publish negative data in repositories or journals specializing in null results (e.g., Journal of Negative Results). Clearly describe experimental limitations (e.g., sample size, technical constraints) and contextualize findings within broader literature. Use pre-registration platforms (e.g., Open Science Framework) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.